molecular formula C13H18N2O2 B13347254 4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carboxylic acid

4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B13347254
M. Wt: 234.29 g/mol
InChI Key: VXBIATRBBVEIDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carboxylic acid is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

The synthesis of 4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carboxylic acid typically involves the construction of the pyrrolidine ring followed by functionalization. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where common reagents include halides and nucleophiles like amines or alcohols.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: The compound can be used in the synthesis of materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring can engage in binding interactions, influencing the activity of these targets. The specific pathways involved depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carboxylic acid include:

    Pyrrolidine-2-one: Another pyrrolidine derivative with diverse biological activities.

    Pyrrolidine-2,5-diones: Compounds with similar structural features but different functional groups.

    Prolinol: A derivative of pyrrolidine with distinct stereochemistry and biological properties.

The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, which can be tailored for various applications.

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

4-[4-(dimethylamino)phenyl]pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C13H18N2O2/c1-15(2)10-5-3-9(4-6-10)11-7-14-8-12(11)13(16)17/h3-6,11-12,14H,7-8H2,1-2H3,(H,16,17)

InChI Key

VXBIATRBBVEIDS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2CNCC2C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.